Compound Description: Basimglurant is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) []. It shows efficacy in various anxiety tests, matching the efficacy of diazepam at significantly lower doses []. Basimglurant also demonstrates a favorable pharmacokinetic profile and safety margin in preclinical models []. Currently, it is under investigation in phase II clinical trials for the treatment of depression and fragile X syndrome [].
Relevance: While structurally distinct from methanone, Basimglurant's inclusion highlights the therapeutic potential of targeting neurological pathways, particularly those involving glutamate receptors. Both compounds share a common focus on modulating neuronal signaling, albeit through different mechanisms and targets. Further research could explore the potential interplay between these targets in the context of psychiatric disorders.
Compound Description: NLX-204 is a novel aryloxyethyl derivative, specifically designed as a "biased agonist" of the serotonin 5-HT1A receptor []. This compound exhibits high affinity for the 5-HT1A receptor, demonstrating >1000-fold selectivity over other receptors like noradrenergic α1, dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1 []. It preferentially stimulates ERK1/2 phosphorylation while showing less activity at other signaling pathways like cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment []. Preclinical studies indicate favorable drug-like properties, including a good safety profile, high solubility, metabolic stability, and promising pharmacokinetic characteristics []. NLX-204 exhibits robust antidepressant-like effects in animal models, suggesting its potential as a candidate for treating depression [].
Relevance: NLX-204 shares a similar core structure with methanone, particularly the (3-chloro-4-fluorophenyl)(piperidin-1-yl)methanone moiety. This structural similarity suggests that both compounds could potentially interact with similar biological targets, albeit with varying affinities and selectivities. The presence of the azepine ring in methanone, compared to the piperidine ring in NLX-204, might introduce differences in their pharmacological profiles, particularly regarding their interaction with specific receptor subtypes and their downstream signaling effects.
Compound Description: MK-4305 is a potent dual orexin receptor antagonist (DORA) currently in phase III clinical trials for treating primary insomnia []. It was developed after identifying metabolic liabilities in a previous lead compound, demonstrating improved pharmacokinetic properties and in vivo efficacy [].
Relevance: Although the core structures differ, both MK-4305 and methanone highlight the significance of halogenated aromatic rings in medicinal chemistry. The presence of chlorine and fluorine substituents in both molecules suggests they might share similar physicochemical properties, influencing their binding affinities and pharmacokinetic profiles.
Compound Description: This compound was identified as a side product during the synthesis of an 8-nitro-1,3-benzothiazin-4-one derivative, a class of potential anti-tuberculosis agents [].
Relevance: This side product shares the (chloro-fluorophenyl)(piperidin-1-yl)methanone structural motif with methanone. Despite differing in the specific halogen and the presence of the azepine ring in the target compound, the shared motif suggests these molecules could exhibit overlapping pharmacological profiles, particularly regarding their interaction with biological targets that recognize this specific chemical framework.
This list provides a starting point for exploring the chemical space around methanone. Further investigation into the structure-activity relationships within this group could reveal new insights into the target compound's potential and guide the development of novel therapeutics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.